molecular formula C15H27NO6 B13566761 (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoicacid

(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoicacid

Cat. No.: B13566761
M. Wt: 317.38 g/mol
InChI Key: DQLGSVCOTBMWGR-HNNXBMFYSA-N
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Description

(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes tert-butoxy and carbonyl functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid typically involves multiple steps, including the protection of amino groups, formation of carbonyl groups, and introduction of tert-butoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The tert-butoxy and carbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Properties

Molecular Formula

C15H27NO6

Molecular Weight

317.38 g/mol

IUPAC Name

(4S)-4-methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C15H27NO6/c1-13(2,3)21-11(19)15(7,9-8-10(17)18)16-12(20)22-14(4,5)6/h8-9H2,1-7H3,(H,16,20)(H,17,18)/t15-/m0/s1

InChI Key

DQLGSVCOTBMWGR-HNNXBMFYSA-N

Isomeric SMILES

C[C@](CCC(=O)O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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